molecular formula C18H25N3O3 B8359120 Benzyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

Benzyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate

Cat. No. B8359120
M. Wt: 331.4 g/mol
InChI Key: RLYAUQDCYKXWTE-UHFFFAOYSA-N
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Patent
US08778925B2

Procedure details

General procedure B was subsequently followed using benzyl-4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperazine-1-carboxylate (330 mg), MeOH (10 mL) and a 4 M solution of hydrogen chloride in 1,4-dioxane (10 mL) to furnish the title compound 12 as a white solid (120 mg, 46%), umax (CHCl3)/cm−1 3016, 2949, 1699, 1639, 1431, 1250, 1227, 1125, 1019; m/z (ESI) C18H26N3O3 requires 332.1969, found [M+H]+ 332.1968.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][N:14]([C:17]([CH:19]2[CH2:24][CH2:23][N:22](C(OC(C)(C)C)=O)[CH2:21][CH2:20]2)=[O:18])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO.C(Cl)(Cl)[Cl:35]>O1CCOCC1>[ClH:35].[NH:22]1[CH2:23][CH2:24][CH:19]([C:17]([N:14]2[CH2:13][CH2:12][N:11]([C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[O:10])[CH2:16][CH2:15]2)=[O:18])[CH2:20][CH2:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
330 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
N1CCC(CC1)C(=O)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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